molecular formula C18H15N5O3 B11389372 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methyl-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methyl-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11389372
M. Wt: 349.3 g/mol
InChI Key: ZJRPYHBYVBMLBL-UHFFFAOYSA-N
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Description

“5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methyl-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that features a benzodiazole ring fused with a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methyl-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: Starting with an ortho-phenylenediamine derivative, cyclization with a suitable reagent such as formic acid or nitrous acid can form the benzodiazole ring.

    Formation of the Pyrrolone Ring: The benzodiazole intermediate can then undergo a condensation reaction with a nitrophenyl-substituted ketone to form the pyrrolone ring.

    Amination: The final step involves introducing the amino group at the 5-position of the pyrrolone ring, which can be achieved through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzodiazole ring.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodiazole or pyrrolone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or alkyl halides (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Amino derivatives are common products.

    Substitution: Various substituted benzodiazole or pyrrolone derivatives can be formed.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating catalytic reactions.

    Materials Science:

Biology and Medicine

    Pharmacology: The compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biochemistry: It may be used as a probe to study biochemical pathways or as a building block for more complex bioactive molecules.

Industry

    Dye and Pigment Industry: The compound’s chromophoric properties could make it useful in the production of dyes and pigments.

    Polymer Industry: It may be used as a monomer or additive in the synthesis of specialty polymers.

Mechanism of Action

The mechanism by which “5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methyl-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one” exerts its effects would depend on its specific application. For instance:

    Pharmacological Action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Catalytic Action: As a ligand, it could facilitate the formation of active catalytic species, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds such as 2-aminobenzimidazole or 2-aminobenzothiazole share the benzodiazole core structure.

    Pyrrolone Derivatives: Compounds like 3-acetyl-2,5-dihydro-1H-pyrrol-2-one or 3-methyl-2,5-dihydro-1H-pyrrol-2-one share the pyrrolone ring structure.

Uniqueness

“5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methyl-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one” is unique due to the combination of the benzodiazole and pyrrolone rings, along with the specific substitution pattern. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15N5O3

Molecular Weight

349.3 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-1-(2-methyl-5-nitrophenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C18H15N5O3/c1-10-6-7-11(23(25)26)8-14(10)22-9-15(24)16(17(22)19)18-20-12-4-2-3-5-13(12)21-18/h2-8,19,24H,9H2,1H3,(H,20,21)

InChI Key

ZJRPYHBYVBMLBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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